molecular formula C15H15ClN2O2 B1409394 Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate CAS No. 1648864-49-6

Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate

Cat. No. B1409394
M. Wt: 290.74 g/mol
InChI Key: RVFWDKYDODDEGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule of a similar compound, Ethyl (Z)-2-chloro-2-[2-(4-meth-oxy-phenyl)hydrazin-1-yl-idene]acetate, is planar and adopts a Z conformation about the C=N double bond . In the crystal, molecules are linked via an N-H⋯O hydrogen bond, forming zigzag chains propagating along [010]. These chains are consolidated by C-H⋯O hydrogen bonds .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, synthesized through condensation reactions involving Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate, have shown promising results in cytotoxic and 5-lipoxygenase inhibition activities, indicating potential anticancer applications (Rahmouni et al., 2016).

  • Analgesic and Anti-inflammatory Activities : A study explored the synthesis and analgesic-antiinflammatory activities of ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates, which could have implications for non-steroidal antiinflammatory drugs (Agudoawu & Knaus, 2000).

Chemical Synthesis and Applications

  • Herbicide Synthesis : Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate has been used in the synthesis of compounds like acetochlor, a pre-emergent herbicide employed in agricultural crops. Studies on the occurrence, transport, and metabolism of these herbicides have been conducted to understand their environmental impact and efficacy (Coleman et al., 2000).

  • Corrosion Inhibitors : Novel ecological triazole derivative corrosion inhibitors, synthesized using Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate, have demonstrated high efficiency against the corrosion of mild steel in acidic environments. These findings are significant for industrial applications, particularly in metal preservation and maintenance (Nahlé et al., 2021).

properties

IUPAC Name

ethyl 2-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-3-20-15(19)7-11-4-5-12(6-13(11)16)14-9-17-8-10(2)18-14/h4-6,8-9H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFWDKYDODDEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C2=NC(=CN=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate
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Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate
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Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate
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Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate
Reactant of Route 6
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Ethyl 2-(2-chloro-4-(6-methylpyrazin-2-yl)phenyl)acetate

Citations

For This Compound
1
Citations
J Rudolph, LJ Murray, CO Ndubaku… - Journal of medicinal …, 2016 - ACS Publications
p21-activated kinase 1 (PAK1) has an important role in transducing signals in several oncogenic pathways. The concept of inhibiting this kinase has garnered significant interest over …
Number of citations: 60 pubs.acs.org

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